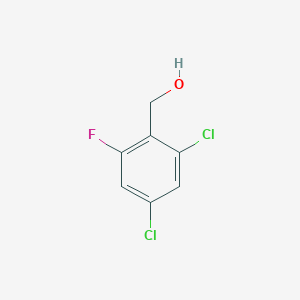

2,4-Dichloro-6-fluorobenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichloro-6-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUBSPAUXRAIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 2,4 Dichloro 6 Fluorobenzyl Alcohol

Conventional Chemical Synthesis Pathways

The traditional approaches to synthesizing 2,4-dichloro-6-fluorobenzyl alcohol rely on established organic reactions, including reduction and multi-step conversions from readily available halogenated aromatic compounds.

Reduction Protocols for Precursor Carboxylic Acids and Esters

A primary and direct method for the synthesis of this compound involves the reduction of its corresponding carboxylic acid, 2,4-dichloro-6-fluorobenzoic acid, or its esters. The carboxylic acid group can be reduced to an alcohol. This transformation is a fundamental process in organic chemistry and can be accomplished using various reducing agents.

| Precursor | Product |

| 2,4-dichloro-6-fluorobenzoic acid | This compound |

| 2,4-dichloro-6-fluorobenzoyl chloride | 2,4-dichloro-6-fluorobenzoic acid |

A novel two-step chlorination and hydrolysis method has been developed for synthesizing 2,4-dichloro-6-fluorobenzoyl chloride, which is then hydrolyzed to form the corresponding benzoic acid. This method utilizes 2-chloro-6-fluorotoluene (B1346809) as the starting material and involves photochlorination followed by hydrolysis.

Catalytic Hydrogenation of Nitrile Analogues

Another viable synthetic route is the catalytic hydrogenation of 2,4-dichloro-6-fluorobenzonitrile. In this process, the nitrile group (-CN) is reduced to a primary amine, which is then converted to the corresponding alcohol. This method often employs metal catalysts, such as palladium or nickel, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and catalyst selection, are crucial for achieving high yields and selectivity. For instance, the hydrogenation of similar halogenated nitrobenzenes has been shown to be effective using platinum catalysts on various supports. rsc.orgnih.gov The selective hydrogenation of a nitro group in the presence of a halogen is a key challenge, and the choice of catalyst and reaction conditions is critical to prevent dehalogenation. nih.govresearchgate.net

Multi-Step Conversions from Related Halogenated Aromatic Precursors

A versatile approach involves the multi-step conversion of other halogenated aromatic compounds, such as 2,4-dichlorobenzyl chloride. prepchem.com This strategy typically involves the formation of an intermediate ester, followed by hydrolysis to yield the desired benzyl (B1604629) alcohol. googleapis.comgoogle.com

A process for preparing 2,4-dichlorobenzyl alcohol from 2,4-dichlorobenzyl chloride involves a two-stage reaction. google.com The first stage is the reaction of 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst to produce the 2,4-dichlorobenzyl ester of the organic acid. google.com The second stage is the hydrolysis of this ester with a strong base to yield 2,4-dichlorobenzyl alcohol. google.com This method avoids the direct hydrolysis of the chloride with a strong base, which can lead to the formation of bis-2,4-dichlorobenzyl ether as a by-product, thus reducing the yield and requiring additional purification steps. google.com

Phase transfer catalysis plays a significant role in facilitating the reaction between the water-soluble salt of an organic acid and the water-insoluble halogenated aromatic precursor. google.com The phase transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) chloride or tetrabutylammonium iodide, transports the carboxylate anion from the aqueous phase to the organic phase where the reaction with the benzyl chloride occurs. prepchem.comgoogleapis.comgoogle.comgoogle.com This enhances the reaction rate and allows the reaction to proceed under milder conditions. google.com The use of graphene oxide immobilized quaternary ammonium salts as catalysts has also been explored for the synthesis of benzyl esters, demonstrating high efficiency and catalyst reusability. google.com

The reaction of 2,6-dichlorobenzyl chloride with anhydrous sodium acetate (B1210297) in the presence of a quaternary ammonium salt as a phase transfer catalyst forms 2,6-dichlorobenzyl acetate, which is then hydrolyzed to 2,6-dichlorobenzyl alcohol. googleapis.com This process can achieve a high production rate of the acetate and a good yield of the final alcohol. googleapis.com

Table of Reagents and Conditions for Esterification:

| Benzyl Halide | Carboxylate | Catalyst | Solvent | Temperature | Yield |

| 2,4-dichlorobenzyl chloride | Sodium acetate | Tetrabutylammonium hydrogen sulphate | - | Reflux | 95% |

| 2,4-dichlorobenzyl chloride | Sodium acetate | Tetrabutylammonium iodide | - | Reflux | 95.0% |

| 2,6-dichlorobenzyl chloride | Anhydrous sodium acetate | Tetrabutylammonium chloride | - | 100°C | 96.3% |

| Benzyl halide | Carboxylate | Graphene oxide immobilized quaternary ammonium salt | Water | 80-120°C | >97% selectivity |

The final step in this multi-step conversion is the hydrolysis of the intermediate benzyl ester to the corresponding benzyl alcohol. wikipedia.org This can be achieved through either acidic or basic hydrolysis. google.comgoogle.com Basic hydrolysis, often using an aqueous solution of a strong base like sodium hydroxide (B78521), is commonly employed. googleapis.comgoogle.comgoogle.com The reaction mixture is typically heated to drive the reaction to completion. googleapis.com Following hydrolysis, the product is isolated and purified, often through extraction and recrystallization. prepchem.com For example, the hydrolysis of 2,6-difluorobenzyl acetate with an aqueous sodium hydroxide solution under reflux for one hour yields 2,6-difluorobenzyl alcohol. google.com

Biocatalytic Approaches to this compound Synthesis

While conventional chemical synthesis routes are well-established, there is a growing interest in the development of biocatalytic methods for the production of this compound. Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often offering advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact.

Research in this area is still in its early stages for this specific compound. However, the principles of biocatalytic reduction of carbonyl compounds and the enzymatic hydrolysis of esters are well-documented for other substrates. The application of alcohol dehydrogenases for the reduction of the corresponding aldehyde or ketone precursor, or the use of lipases and esterases for the enantioselective synthesis or resolution of the target alcohol, are potential avenues for future investigation. The development of robust and efficient biocatalysts for the synthesis of halogenated aromatic compounds like this compound remains a key challenge for industrial application.

Enantioselective Reduction of Ketone Precursors via Whole-Cell Biocatalysts

The production of chiral alcohols through the enantioselective reduction of prochiral ketones is a significant area of research, with whole-cell biocatalysts offering a powerful tool for this transformation. nih.govmdpi.com These methods are advantageous due to their ability to perform reactions under mild conditions, such as moderate pH and temperature, with high chemo-, regio-, and stereoselectivity. nih.gov

Whole-cell biocatalysts are often preferred over isolated enzymes for practical applications. mdpi.com They eliminate the need for enzyme purification and provide a natural and stable environment for the necessary reductases. mdpi.com A crucial aspect of reductase-catalyzed reactions is the regeneration of cofactors, a process that is often inherently managed within whole-cell systems through the addition of co-substrates like glucose. nih.gov

Research has led to the discovery and engineering of various microbial strains for these asymmetric reductions. For instance, engineered bifunctional fusion proteins have been developed to enhance the efficiency of cofactor regeneration, a critical step in the practical application of oxidoreductases. nih.gov One such system involves a fusion protein combining a formate (B1220265) dehydrogenase (FDH) mutant and a 3-ketoacyl-(acyl-carrier-protein) reductase (KR), which has demonstrated a significantly higher initial reaction rate in producing chiral alcohols compared to using separate enzymes. nih.gov

The application of these whole-cell systems has been demonstrated in the bioreduction of various ketones. For example, the use of an engineered fusion protein in the whole-cell bioreduction of pentafluoroacetophenone resulted in a 99.97% substrate conversion with an excellent enantiomeric excess of 99.9% for (S)-1-(pentafluorophenyl)ethanol. nih.gov Similarly, a newly isolated strain of Bacillus cereus TQ-2 has shown high activity and excellent enantioselectivity in the reduction of acetophenone (B1666503) to (R)-1-phenylethanol with 99% enantiomeric excess. mdpi.com

Immobilized Biocatalyst Systems in Stereoselective Transformations

Immobilization of biocatalysts, including whole cells and enzymes, is a widely used strategy to enhance their industrial applicability. researchgate.netmdpi.com This technique offers several advantages over using free biocatalysts, such as improved stability, increased activity and selectivity, and easier separation from the reaction mixture, which allows for their reuse and facilitates continuous processing. researchgate.net

Various materials and methods are employed for immobilization, including entrapment in matrices like alginate or sol-gel. mdpi.comresearchgate.net The choice of immobilization technique and support material is crucial and depends on the specific enzyme, substrate, and desired process conditions. researchgate.netresearchgate.net For instance, sol-gel encapsulation has been shown to enhance the thermostability, mechanical resistance, and solvent tolerance of enzymes like lipase (B570770) B from Candida antarctica (CaLB). researchgate.net

Immobilized whole-cell systems have proven effective in stereoselective transformations. For example, immobilized Rhodotorula sp. AS2.2241 cells have demonstrated improved stability and solvent resistance in the synthesis of enantiopure (S)-1-(4-methoxyphenyl) ethanol. mdpi.com In another study, the immobilization of Geotrichum arilaitensis 232 cells in alginate improved their robustness, allowing them to tolerate higher concentrations of the product, benzyl alcohol. mdpi.com While free cells were inhibited at a benzyl alcohol concentration of 5 mM, immobilized cells could withstand up to 20 mM. semanticscholar.org

The use of immobilized biocatalysts in packed bed reactors for continuous flow processes has shown significant increases in productivity compared to batch or fed-batch systems. mdpi.comsemanticscholar.org This approach minimizes product inhibition and allows for more efficient and continuous production of the target alcohol. semanticscholar.org

Electrochemical Synthesis Techniques

Electrochemical methods offer an alternative route for the synthesis of benzyl alcohol derivatives. These techniques can provide efficient and controlled reaction conditions.

Electroreduction of Corresponding Aldehyde Precursors

The electrochemical reduction of aldehyde precursors, such as 2,4-dichloro-6-fluorobenzaldehyde (B1593027), can be a viable method for producing this compound. This process would involve the controlled addition of electrons to the aldehyde group, leading to its reduction to a hydroxyl group. While specific studies on the electroreduction of 2,4-dichloro-6-fluorobenzaldehyde are not detailed in the provided context, the general principle of electrochemical reduction of aromatic aldehydes is a known synthetic transformation. The process can be carried out in an undivided cell where the aldehyde is reduced at the cathode. thieme-connect.de The specific precursor for this compound would be 2,4-dichloro-6-hydroxybenzaldehyde. sigmaaldrich.com

Investigation of Electrode Reaction Mechanisms and Kinetic Parameters

A thorough investigation of the electrode reaction mechanisms and kinetic parameters is essential for optimizing the electrochemical synthesis of this compound. This would involve studying the electron transfer steps, the role of the electrode material, and the influence of the solvent and supporting electrolyte on the reaction rate and selectivity. Understanding these parameters allows for the fine-tuning of the process to maximize the yield and purity of the desired product while minimizing side reactions.

Novel Synthetic Route Design and Optimization

The development of novel and optimized synthetic routes is crucial for the efficient and scalable production of this compound.

Development of Production Processes via Fluorobenzonitrile Derivatives

An alternative synthetic pathway to fluorobenzyl alcohol derivatives involves the use of fluorobenzonitrile precursors. google.com This process typically involves the reduction of the nitrile group to an amine, followed by the conversion of the amino group to a hydroxyl group.

A patented process describes the synthesis of various fluorine-containing benzyl alcohol derivatives starting from the corresponding fluorine-containing benzonitrile (B105546) derivative. google.com The process involves the reduction of the benzonitrile to the corresponding benzylamine (B48309), for example, using Raney nickel as a catalyst under hydrogen pressure. google.com The resulting benzylamine is then converted to the benzyl alcohol. One method for this conversion involves reacting the benzylamine with an acid and an alkali nitrite (B80452). google.com For instance, 2,6-difluorobenzylamine (B1295058) can be reacted with acetic acid and sodium nitrite to produce 2,6-difluorobenzyl alcohol. google.com

This methodology has been applied to a wide range of fluorobenzonitrile derivatives to produce the corresponding benzyl alcohols with high yields and purities. google.com

Strategic Replacement of Amino Groups with Hydroxyl Functionality

A key synthetic strategy for the preparation of this compound involves the transformation of a primary amino group on the benzylic precursor, specifically 2,4-dichloro-6-fluorobenzylamine. This method hinges on the well-established diazotization reaction, followed by hydrolysis of the resulting diazonium salt to introduce the desired hydroxyl functionality. This approach is particularly advantageous when the corresponding benzylamine is readily accessible. googleapis.com

The process is initiated by treating the starting benzylamine with a diazotizing agent, typically sodium nitrite, in the presence of a strong acid, such as sulfuric acid. The reaction is conducted at reduced temperatures to ensure the stability of the intermediate diazonium salt. In this step, the primary amino group is converted into a diazonium group (-N₂⁺).

Step 1: Diazotization 2,4-dichloro-6-fluorobenzylamine + NaNO₂ + H₂SO₄ → [2,4-dichloro-6-fluorobenzyl]N₂⁺HSO₄⁻ + 2H₂O

Step 2: Hydrolysis [2,4-dichloro-6-fluorobenzyl]N₂⁺HSO₄⁻ + H₂O → this compound + N₂ + H₂SO₄

A similar process has been detailed for the synthesis of analogous fluorinated benzyl alcohols. For instance, the preparation of 2,6-difluorobenzyl alcohol from 2,6-difluorobenzylamine illustrates the practical application of this methodology. googleapis.com In this synthesis, 2,6-difluorobenzylamine is added to an aqueous sulfuric acid solution, followed by the controlled addition of an aqueous sodium nitrite solution at a temperature maintained between 10 to 20°C. After the reaction is complete, the mixture is neutralized and the product is extracted. This process demonstrates high efficiency for converting a benzylamine to its corresponding alcohol. googleapis.com

The following table outlines the reaction parameters and results for the synthesis of 2,6-difluorobenzyl alcohol, which serves as a model for the synthesis of this compound. googleapis.com

| Parameter | Value |

| Starting Material | 2,6-difluorobenzylamine |

| Reagents | 10% Aqueous Sulfuric Acid, Sodium Nitrite |

| Reaction Temperature | 10 to 20°C |

| Reaction Time | 1 hour post-addition |

| Product | 2,6-difluorobenzyl alcohol |

| Yield | 86.1% |

| Purity | 88.1% |

This diazotization-hydrolysis sequence represents a robust and scalable method for the synthesis of substituted benzyl alcohols from their amino precursors. The ready availability of various substituted benzylamines makes this a versatile route in organic synthesis.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 6 Fluorobenzyl Alcohol

Functional Group Reactivity of the Hydroxymethyl Moiety

The hydroxymethyl group is a primary alcohol, and its reactivity is characteristic of this functional group, primarily involving oxidation and reduction reactions.

As a primary alcohol, 2,4-dichloro-6-fluorobenzyl alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed. chemguide.co.uk

Partial oxidation, which stops at the aldehyde stage, requires careful selection of reagents to prevent further oxidation. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or treatment with an excess of the alcohol in the presence of an oxidizing agent like potassium dichromate, followed by immediate distillation of the aldehyde product as it forms. chemguide.co.uk The resulting product is 2,4-dichloro-6-fluorobenzaldehyde (B1593027).

Reaction Scheme: Partial Oxidation

For a more complete oxidation to the corresponding carboxylic acid, 2,4-dichloro-6-fluorobenzoic acid, stronger oxidizing agents or harsher reaction conditions are necessary. This typically involves heating the alcohol under reflux with an excess of an oxidizing agent such as potassium dichromate(VI) in an acidic solution. chemguide.co.uk The reaction proceeds through an aldehyde intermediate, which is then further oxidized. chemguide.co.uk

Reaction Scheme: Full Oxidation

The table below summarizes the expected products from the oxidation of the hydroxymethyl group.

| Starting Material | Reagent/Condition | Major Product | Product Class |

| This compound | Mild Oxidant (e.g., PCC) | 2,4-Dichloro-6-fluorobenzaldehyde | Aldehyde |

| This compound | Strong Oxidant (e.g., excess K₂Cr₂O₇, H⁺, heat) | 2,4-Dichloro-6-fluorobenzoic acid | Carboxylic Acid |

The reduction of a benzyl (B1604629) alcohol to its corresponding hydrocarbon (deoxygenation) is a more challenging transformation than the reverse oxidation. This process involves the complete removal of the hydroxyl group and its replacement with a hydrogen atom, yielding 2,4-dichloro-1-fluoro-6-methylbenzene. This type of reaction typically requires strong reducing agents capable of cleaving the C-O bond, often under harsh conditions. While specific studies on this compound are not prevalent, general methods for benzylic alcohol deoxygenation, such as catalytic hydrogenation under high pressure or ionic hydrogenation, could theoretically be applied.

Reaction Scheme: Reduction to Hydrocarbon

Reactivity Pertaining to Halogen Substituents on the Aromatic Ring

The presence and positioning of the chlorine and fluorine atoms on the benzene (B151609) ring significantly influence its electronic properties and susceptibility to certain reaction types.

Aryl halides can undergo nucleophilic aromatic substitution (SNAr), but this reaction is generally facile only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. libretexts.orglumenlearning.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

In this compound, the ring is substituted with halogens, which are electron-withdrawing via induction, and a weakly deactivating hydroxymethyl group. While the halogens do withdraw electron density, they are not as strongly activating as, for example, a nitro group. libretexts.org Therefore, SNAr reactions on this compound would likely require forcing conditions, such as high temperatures, high pressures, or the use of very strong nucleophiles. libretexts.org The fluorine atom, being the most electronegative, is often the most likely leaving group in SNAr reactions, followed by chlorine.

The specific 2,4-dichloro-6-fluoro substitution pattern has a combined electronic and steric effect on the molecule's reactivity.

Electronic Effects : All three halogen atoms exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution but is a prerequisite for nucleophilic aromatic substitution. The fluorine atom at the C6 position and the chlorine at the C2 position are ortho to the hydroxymethyl group, while the chlorine at C4 is in the para position. This arrangement of electron-withdrawing groups helps to polarize the C-X (carbon-halogen) bonds and could potentially stabilize the anionic Meisenheimer intermediate if a nucleophile were to attack one of the halogen-bearing carbons. libretexts.org

Steric Effects : The presence of substituents at both positions ortho to the hydroxymethyl group (C2 and C6) creates significant steric hindrance around the alcohol function. This can slow down reactions involving the hydroxyl group by impeding the approach of bulky reagents.

The table below outlines the expected influence of the halogen substituents on reactivity.

| Feature | Influence on Reactivity |

| Electronic Effect | Halogens are electron-withdrawing (-I effect), which deactivates the ring for electrophilic substitution but activates it for potential nucleophilic substitution. |

| Steric Hindrance | Substituents at C2 and C6 positions sterically hinder the hydroxymethyl group, potentially slowing down reactions at this site. |

| Leaving Group Potential | The C-F bond is the most polarized, making fluorine a potential leaving group in SNAr reactions under appropriate conditions. |

Comprehensive Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies specifically for this compound are not widely available in the reviewed literature. However, the mechanisms of its principal reactions can be inferred from well-established chemical principles.

The oxidation of the primary alcohol to an aldehyde with a chromate-based reagent is understood to proceed via the formation of a chromate (B82759) ester intermediate. This is followed by an E2-like elimination step where a base removes the proton from the carbon bearing the oxygen, leading to the formation of a carbon-oxygen double bond. youtube.com

For nucleophilic aromatic substitution, the generally accepted mechanism is a two-step addition-elimination process. libretexts.org

Addition Step : The nucleophile attacks the carbon atom bearing a leaving group (one of the halogens), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.orglumenlearning.com This is typically the rate-determining step.

Elimination Step : The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

Kinetic studies on the electrochemical synthesis of the related compound 2-chloro-6-fluorobenzyl alcohol from its corresponding aldehyde have found the reaction to be diffusion-controlled, indicating that the rate is governed by the transport of the reactant to the electrode surface. semanticscholar.org Similar diffusion-controlled kinetics might be relevant in other reactions of this compound under specific conditions.

Elucidation of Elementary Reaction Steps and Transition State Structures

The reactions of benzyl alcohols, particularly oxidation, provide a valuable framework for understanding their chemical reactivity. The elementary steps and the nature of the transition states in these reactions are highly dependent on the oxidant and the reaction conditions. For this compound, the presence of two electron-withdrawing chlorine atoms and a highly electronegative fluorine atom on the benzene ring is expected to significantly influence its reactivity compared to unsubstituted benzyl alcohol.

A common reaction of benzyl alcohols is their oxidation to the corresponding aldehydes. This transformation typically proceeds through a series of elementary steps. In many cases, the reaction is initiated by the formation of an intermediate ester with the oxidizing agent, such as a chromate ester in oxidations involving chromium reagents. rutgers.edu The subsequent and often rate-determining step involves the cleavage of the C-H bond at the benzylic position. cdnsciencepub.com

For this compound, the electron-withdrawing nature of the halogen substituents would render the benzylic carbon more electron-deficient. This electronic effect would likely slow down reactions that involve the formation of a positive charge at the benzylic carbon in the transition state. For instance, in oxidation reactions that proceed via a hydride transfer mechanism, the rate is generally enhanced by electron-donating groups and retarded by electron-withdrawing groups. epa.gov Therefore, the oxidation of this compound is anticipated to be slower than that of benzyl alcohol itself.

The transition state for the C-H bond cleavage step is a critical point in the reaction coordinate. In many oxidation reactions of benzyl alcohols, this step is believed to involve a concerted mechanism, where the breaking of the C-H bond and the departure of the leaving group (derived from the oxidant) occur simultaneously. libretexts.org For this compound, the transition state would be influenced by both steric and electronic factors. The ortho-fluorine atom, in addition to its strong inductive electron-withdrawing effect, could exert a steric influence on the approach of the oxidant and the geometry of the transition state.

Computational studies on related systems, such as the decomposition of polychlorinated biphenyls, have highlighted the importance of the position of chlorine atoms on the stability and reactivity of the molecule. nih.govresearchgate.net Analogously, the specific substitution pattern in this compound will dictate the charge distribution and steric environment around the reactive benzylic alcohol moiety.

A plausible set of elementary steps for the oxidation of this compound by a generic oxidant (Ox) can be postulated as follows:

Formation of an intermediate complex: 2,4-Cl₂,6-F-C₆H₂CH₂OH + Ox ⇌ [2,4-Cl₂,6-F-C₆H₂CH₂O-Ox] + H⁺

Rate-determining C-H bond cleavage: [2,4-Cl₂,6-F-C₆H₂CH₂O-Ox] + Base → 2,4-Cl₂,6-F-C₆H₂CHO + [Ox-H]⁻ + Base-H⁺

The transition state for the second step would involve a partially broken C-H bond and a partially formed C=O double bond, with the negative charge being delocalized. The stability of this transition state, and thus the reaction rate, would be directly affected by the electron-withdrawing substituents.

To illustrate the expected electronic effects, the following table presents hypothetical relative reaction rates for the oxidation of substituted benzyl alcohols, based on the general trends observed in the literature where electron-withdrawing groups decrease the reaction rate.

| Compound | Substituents | Expected Relative Rate |

| Benzyl alcohol | None | 1.00 |

| 4-Chlorobenzyl alcohol | 4-Cl | < 1.00 |

| 2,4-Dichlorobenzyl alcohol | 2,4-di-Cl | << 1.00 |

| This compound | 2,4-di-Cl, 6-F | <<< 1.00 |

This table is illustrative and intended to show expected trends based on electronic effects of substituents.

Analysis of Solvent Effects on Reaction Pathways and Selectivity

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. For reactions involving polar or charged species, such as the oxidation of benzyl alcohols, the polarity and hydrogen-bonding capability of the solvent are particularly important.

In the case of this compound, reactions are likely to involve polar transition states. For example, in an SN1-type reaction at the benzylic position, the formation of a benzylic carbocation would be the rate-determining step. libretexts.org The stability of this carbocation would be significantly influenced by the solvent's polarity. Polar protic solvents, such as water and alcohols, would be expected to stabilize the carbocation through solvation, thereby accelerating the reaction. However, the strong electron-withdrawing effects of the three halogen substituents would destabilize the formation of a positive charge on the benzylic carbon, making an SN1 pathway less favorable compared to benzyl alcohol.

Conversely, in an SN2 reaction, where a nucleophile attacks the benzylic carbon in a concerted step, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) might be preferred. These solvents can solvate the cation but not the nucleophile as effectively, thus increasing the nucleophile's reactivity.

Studies on the oxidation of substituted benzyl alcohols have shown that the reaction rate can be sensitive to the solvent composition. For instance, the oxidation of benzyl alcohols by pyrazinium dichromate was found to be significantly affected by the permittivity of the DMSO-CH₂Cl₂ solvent mixture. asianpubs.org A linear relationship between the logarithm of the rate constant and the inverse of the permittivity suggested an ion-dipole interaction in the rate-determining step. asianpubs.org A similar dependence on solvent polarity would be expected for reactions of this compound.

The choice of solvent can also influence the selectivity of a reaction. For instance, in reactions where multiple products can be formed, the solvent can preferentially stabilize the transition state leading to one product over another. While specific data for this compound is not available, general principles suggest that a careful selection of solvent would be crucial for controlling the outcome of its reactions.

The following table provides a hypothetical overview of the expected effect of different solvent types on a representative reaction of this compound, such as nucleophilic substitution.

| Solvent Type | Example Solvents | Expected Effect on SN1 Pathway | Expected Effect on SN2 Pathway |

| Polar Protic | Water, Ethanol | Rate enhancement (stabilizes carbocation) | Rate decrease (solvates nucleophile) |

| Polar Aprotic | DMSO, Acetone | Moderate rate enhancement | Significant rate enhancement |

| Nonpolar | Hexane, Toluene | Significant rate decrease | Rate decrease |

This table is illustrative and based on general principles of solvent effects in nucleophilic substitution reactions.

Computational and Theoretical Chemistry Studies of 2,4 Dichloro 6 Fluorobenzyl Alcohol

Molecular Structure and Conformation Analysis

Density Functional Theory (DFT) Applications for Ground State Geometries

No specific studies applying Density Functional Theory to determine the ground state geometry of 2,4-Dichloro-6-fluorobenzyl alcohol have been identified. Such studies would typically involve optimizing the molecular structure to find the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles.

Molecular Orbital Computations for Conformational Preferences and Rotational Potentials

Detailed molecular orbital computations to analyze the conformational preferences and the rotational potential of the hydroxymethyl group in this compound are not available in the current body of scientific literature. This type of analysis would reveal the energy barriers associated with the rotation around the C-C and C-O bonds.

Analysis of Intramolecular Non-Covalent Interactions and Stereoelectronic Effects

A specific analysis of the intramolecular non-covalent interactions, such as hydrogen bonding or halogen bonding, and the stereoelectronic effects within the this compound molecule has not been reported. These interactions play a crucial role in determining the molecule's preferred conformation and reactivity.

Theoretical Spectroscopic Property Prediction and Interpretation

Computational Prediction of Nuclear Magnetic Resonance (NMR) Parameters

There are no published computational studies that predict the 1H, 13C, or 19F NMR chemical shifts and coupling constants for this compound. While general methods for predicting NMR parameters of fluorinated aromatic compounds exist, their specific application to this molecule is not documented. nih.gov

Simulated Vibrational Frequency Analysis (FT-IR, Raman) and Normal Mode Assignments

Simulated FT-IR and Raman spectra, along with the assignment of normal vibrational modes for this compound, are not available in the reviewed literature. Such simulations, typically performed using DFT, would provide a theoretical basis for interpreting experimental vibrational spectra.

Quantum Chemical Characterization of Electronic Properties

The electronic properties of this compound are pivotal in understanding its reactivity, molecular interactions, and potential applications. Computational quantum chemistry provides a powerful lens through which these characteristics can be elucidated with high precision. By employing methods such as Density Functional Theory (DFT), we can model the molecule's electronic structure and derive key descriptors that govern its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, a hypothetical FMO analysis using DFT calculations would reveal the distribution and energies of these key orbitals. The presence of electronegative halogen atoms (chlorine and fluorine) and the hydroxyl group significantly influences the electronic landscape. The lone pairs on the oxygen and halogen atoms would contribute significantly to the HOMO, making these sites potential centers for nucleophilic attack. Conversely, the antibonding orbitals associated with the carbon-halogen and carbon-oxygen bonds would contribute to the LUMO, indicating regions susceptible to nucleophilic attack.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding of its reactivity than the HOMO-LUMO gap alone.

Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -9.5 | Energy of the outermost electron; relates to ionization potential. |

| LUMO Energy (ELUMO) | - | -1.2 | Electron affinity; energy of the lowest available electron state. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.3 | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | 9.5 | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.2 | The energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | 4.15 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | 0.12 | The inverse of hardness, indicates high reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 5.35 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.46 | A measure of the electrophilic power of the molecule. |

This data is illustrative and represents typical values for a molecule of this nature based on computational chemistry principles. Actual values would be determined through specific DFT calculations.

An Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. nih.gov It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The surface is color-coded to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-deficient), which are susceptible to nucleophilic attack. Green or yellow areas represent neutral or non-polar regions.

For this compound, the EPS map would highlight several key features. A region of high negative potential (red) would be expected around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. This makes the oxygen atom a primary site for hydrogen bonding and interaction with electrophiles. The fluorine and chlorine atoms would also exhibit negative potential, though likely less intense than the hydroxyl oxygen.

Conversely, the hydrogen atom of the hydroxyl group would be depicted as a region of high positive potential (blue), making it a strong hydrogen bond donor. The benzylic carbon attached to the hydroxyl group and the carbons bonded to the halogens would also exhibit some degree of positive potential due to the electron-withdrawing nature of their substituents. The aromatic ring itself would likely show a more complex distribution of potential, influenced by the competing electron-withdrawing effects of the halogens and the hydroxylmethyl group.

This detailed charge distribution is crucial for understanding how the molecule interacts with other molecules, including solvents, catalysts, and biological receptors. For instance, in the context of crystal engineering, the interplay of these positive and negative regions dictates the formation of intermolecular interactions like hydrogen bonds and halogen bonds, which in turn determine the crystal packing. nih.gov

Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into the mechanisms and energetics of chemical transformations. A key reaction for benzyl (B1604629) alcohols is their oxidation to the corresponding aldehyde or carboxylic acid. nih.govlibretexts.org Using DFT, we can model the reaction of this compound with an oxidizing agent, such as a chromium(VI) species or via a catalytic process.

A plausible pathway for the oxidation of this compound to 2,4-dichloro-6-fluorobenzaldehyde (B1593027) would likely proceed through the following key steps:

Formation of a chromate (B82759) ester (if using a chromium-based oxidant): The alcohol's oxygen atom attacks the chromium atom of the oxidant.

Hydrogen abstraction: A base removes the proton from the benzylic carbon. This is often the rate-determining step.

Formation of the aldehyde and reduction of the oxidant: The C-O double bond forms, and the chromium species is reduced.

Hypothetical Energetics for the Oxidation of this compound

| Species | Description | Relative Energy (kcal/mol) |

| R + Ox | Reactants (Alcohol + Oxidant) | 0 |

| TS1 | Transition state for ester formation | +12 |

| I1 | Chromate ester intermediate | +5 |

| TS2 | Transition state for hydrogen abstraction | +25 (Rate-determining step) |

| P + RedOx | Products (Aldehyde + Reduced Oxidant) | -40 |

This data is illustrative and based on known mechanisms for benzyl alcohol oxidation. nih.gov The actual energetic profile would depend on the specific oxidant and computational method used.

Such theoretical studies can also investigate the influence of the substituents on the reaction. For example, the electron-withdrawing chlorine and fluorine atoms would likely increase the acidity of the benzylic proton, potentially affecting the rate of the hydrogen abstraction step. By comparing the calculated reaction barriers for different substituted benzyl alcohols, a deeper understanding of the electronic effects on reactivity can be achieved. mdpi.comacs.org

Advanced Analytical Methodologies and Characterization Techniques

Chromatographic Method Development and Validation

Chromatographic techniques are indispensable for separating 2,4-Dichloro-6-fluorobenzyl alcohol from a mixture of related substances and for its quantitative determination. The development and validation of these methods ensure accuracy, precision, and robustness in analytical results.

Gas Chromatography (GC) for Purity Assessment and Impurity Profiling

Gas chromatography is a powerful tool for assessing the purity of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.

For purity assessment, a flame ionization detector (FID) is commonly employed due to its high sensitivity to organic compounds. The typical setup involves a glass column packed with a polysiloxane stationary phase. scribd.com The temperature of both the injection port and the detector is generally maintained around 225 °C to ensure efficient volatilization and detection. scribd.com Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. A purity level of ≥97% is often specified for this compound. chemscene.com

Impurity profiling by GC allows for the identification and quantification of related substances. For instance, in the analysis of the related compound 2,4-dichlorobenzyl alcohol, GC is used to detect impurities such as bibenzyl and various dichlorobenzyl acetates. scribd.com A similar approach can be adapted for this compound to identify potential process-related impurities or degradation products.

Table 1: Typical GC Parameters for Analysis of Dichlorobenzyl Alcohol Derivatives

| Parameter | Value |

| Column | Glass, 1.5 m x 4 mm |

| Stationary Phase | Phenyl(50)methyl(50)polysiloxane |

| Injection Port Temp. | 225 °C |

| Detector Temp. | 225 °C |

| Detector | Flame Ionization (FID) |

| Run Time | 3 times the retention time of a standard |

This table is illustrative and based on methods for similar compounds. scribd.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of non-volatile or thermally labile compounds. It is particularly valuable for determining the concentration of this compound in various matrices.

A common HPLC method involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. nih.govshimadzu.com Detection is typically achieved using a UV spectrophotometer at a wavelength where the compound exhibits maximum absorbance, often around 214 nm or 254 nm. scribd.comresearchgate.net

The method is validated for linearity, precision, accuracy, and specificity. researchgate.net For quantitative analysis, a calibration curve is constructed by plotting the peak area responses of standard solutions of known concentrations against their respective concentrations. The concentration of the analyte in a sample is then determined by interpolating its peak area from this curve. HPLC methods have been successfully developed for the simultaneous determination of benzyl (B1604629) alcohol derivatives and other components in pharmaceutical preparations. researchgate.net

Table 2: Illustrative HPLC Conditions for Benzyl Alcohol Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 214 nm or 254 nm |

| Injection Volume | 10 µL |

This table represents typical conditions and may vary based on the specific application. scribd.comnih.govresearchgate.net

Supercritical Fluid Chromatography (SFC) for Enhanced Separation and Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional chromatography, offering rapid and efficient separations. chromservis.bgshimadzu.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without a significant loss in chromatographic efficiency, leading to faster analysis times compared to HPLC. shimadzu.comchromatographyonline.com

For the separation of polar compounds like alcohols, the polarity of the supercritical CO2 mobile phase is often modified by adding a small amount of an organic solvent such as methanol. shimadzu.comamericanpharmaceuticalreview.com This allows for the analysis of a wide range of compounds, from non-polar to moderately polar. shimadzu.com SFC is particularly advantageous for chiral separations, offering enhanced resolution and speed. chromservis.bgchromatographyonline.com The technique has been successfully applied to the analysis of various pharmaceutical compounds, demonstrating its robustness and versatility. chromservis.bgfagg.be While specific applications for this compound are not extensively documented, the principles of SFC suggest it would be a suitable technique for its analysis, especially for complex mixtures or when high-throughput screening is required.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental for the structural elucidation and identification of functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Principles

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of a molecule. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the unambiguous assignment of the molecular structure.

For this compound, ¹H NMR would reveal signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the hydroxyl (-OH) proton. The splitting patterns of these signals would provide information about the connectivity of the atoms. In ¹³C NMR, distinct signals would be observed for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbon bearing the hydroxyl group. For the related compound 2-Chloro-6-fluorobenzyl alcohol, ¹³C NMR data is available and provides a reference for the expected chemical shifts. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification Principles

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. utdallas.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. utdallas.edu The resulting spectrum displays absorption bands that are characteristic of particular functional groups. For this compound, the IR spectrum would be expected to show:

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. fiveable.melibretexts.org

C-H stretching vibrations for the aromatic ring typically appearing in the 3000-3100 cm⁻¹ region. theaic.org

C-H stretching vibrations for the methylene (-CH₂) group around 2850-2960 cm⁻¹. theaic.org

Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ range. oregonstate.edu

A C-O stretching vibration around 1000-1200 cm⁻¹. libretexts.org

C-Cl stretching vibrations typically found in the 700-800 cm⁻¹ region. theaic.org

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the various functional groups, complementing the data obtained from IR spectroscopy. spectroscopyonline.com For instance, studies on the related 2,6-dichlorobenzyl alcohol have used Raman spectroscopy to identify the CH stretching modes of the phenyl ring and the C-Cl stretching modes. theaic.org Similar analyses can be applied to this compound. Fourier Transform Raman (FT-Raman) studies on similar molecules like 3,4-dichlorobenzyl alcohol have been conducted to provide detailed interpretations of their vibrational spectra. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical tool for the determination of the molecular weight and the elucidation of the structural characteristics of this compound through its fragmentation pattern. The molecular weight of this compound is 195.02 g/mol , corresponding to its molecular formula C₇H₅Cl₂FO.

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation of benzyl alcohol derivatives is influenced by the substitution pattern on the aromatic ring and the benzyl group. For alcohols, common fragmentation pathways include the loss of a water molecule (H₂O), alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen), and cleavages related to the aromatic ring. libretexts.orgyoutube.comlibretexts.org

The presence of chlorine and fluorine atoms on the benzene (B151609) ring of this compound introduces specific isotopic patterns and influences the fragmentation process. The two chlorine atoms will result in a characteristic M+2 and M+4 isotopic pattern for the molecular ion and any chlorine-containing fragments.

A plausible fragmentation pattern for this compound would involve the following key steps:

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule, with an m/z ratio reflecting its molecular weight. Due to the presence of two chlorine atoms, this will appear as a cluster of peaks.

Loss of Water (M-18): A common fragmentation for alcohols, resulting in a fragment ion with a mass 18 units less than the molecular ion. libretexts.org

Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can lead to the formation of a hydroxymethyl radical (•CH₂OH) and a 2,4-dichloro-6-fluorophenyl cation, or vice versa.

Loss of Halogens: Fragmentation can also involve the loss of chlorine or fluorine atoms or hydrogen halides (HCl, HF).

The analysis of the relative abundances of these fragments provides a fingerprint for the molecule, confirming its identity and providing insights into its chemical structure.

| Fragment | Proposed Structure | m/z (Mass-to-Charge Ratio) | Significance |

| [C₇H₅Cl₂FO]⁺ | Intact Molecular Ion | 195/197/199 | Confirms Molecular Weight and Isotopic Pattern of two Cl atoms |

| [C₇H₃Cl₂F]⁺ | Loss of H₂O | 177/179/181 | Indicates the presence of a hydroxyl group |

| [C₆H₂Cl₂F]⁺ | Loss of CH₂OH | 164/166/168 | Represents cleavage of the benzylic group |

| [CH₂OH]⁺ | Hydroxymethyl cation | 31 | Characteristic fragment for primary alcohols |

Electrochemical Characterization Techniques

Electrochemical methods are instrumental in investigating the redox properties of this compound, providing insights into its electron transfer behavior and potential for electrochemical transformations.

Cyclic Voltammetry for Redox Behavior and Diffusion Studies

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to probe the oxidation and reduction processes of a substance. In a typical CV experiment for an organic molecule like this compound, the potential of a working electrode is swept linearly versus time between two set values, and the resulting current is measured.

The electrochemical behavior of substituted benzyl alcohols is influenced by the nature and position of the substituents on the aromatic ring. rsc.orgchesci.com For this compound, the presence of electron-withdrawing chlorine and fluorine atoms is expected to make the aromatic ring more difficult to oxidize compared to unsubstituted benzyl alcohol. Conversely, these substituents can influence the reduction of the molecule.

Studies on similar compounds, such as 2,4-dichlorobenzyl alcohol, have shown that the electrochemical reduction of the corresponding aldehyde yields the alcohol. ijcms2015.co While this compound itself is an alcohol, its electrochemical behavior can be studied to understand its stability and potential for further reactions. A cyclic voltammogram would reveal the potentials at which the compound undergoes oxidation or reduction, and the reversibility of these processes. The peak currents observed in a CV experiment are related to the concentration of the analyte and the diffusion coefficient, which can be determined using the Randles-Sevcik equation. This allows for the study of the diffusion characteristics of the molecule in a given electrolyte solution. The process is often found to be diffusion-controlled. semanticscholar.org

Constant Current Electrolysis for Controlled Potential Investigations

Constant current electrolysis, also known as galvanostatic electrolysis, is a technique where a constant current is applied to an electrochemical cell. This method is particularly useful for preparative scale electrochemical synthesis and for investigating the products of redox reactions under controlled conditions.

In the context of this compound, constant current electrolysis could be employed to investigate its electrochemical stability or to drive specific oxidation or reduction reactions. For instance, by applying a constant cathodic (negative) current, one could investigate the reductive dehalogenation of the molecule, where the chlorine or fluorine atoms are removed. The products of such an electrolysis can be isolated and characterized to understand the reaction pathway. researchgate.net

The electrochemical synthesis of related compounds, like 2-chloro-6-fluorobenzyl alcohol and 2,4-dichlorobenzyl alcohol, has been successfully carried out using constant current electrolysis of the corresponding aldehydes. ijcms2015.cosemanticscholar.org This demonstrates the utility of this technique for the controlled transformation of functional groups in halogenated aromatic compounds. The efficiency of the electrolysis, in terms of current efficiency and product yield, can be optimized by controlling parameters such as current density, solvent, electrolyte, and electrode material.

Role of 2,4 Dichloro 6 Fluorobenzyl Alcohol As a Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Organic Scaffolds and Heterocyclic Systems

The structural framework of 2,4-dichloro-6-fluorobenzyl alcohol makes it an ideal starting material for constructing elaborate molecular architectures, including complex organic scaffolds and diverse heterocyclic systems. Halogenated benzyl (B1604629) alcohols are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. organic-chemistry.org The alcohol moiety provides a convenient handle for synthetic elaboration. For instance, it can be converted into an ether, ester, or an alkyl halide, allowing for linkage to other molecular fragments.

A key strategy in scaffold design involves the transformation of the alcohol into a more reactive electrophile, such as a benzyl chloride. This conversion can be achieved under mild and highly selective conditions. ajgreenchem.com The resulting benzyl halide can then participate in nucleophilic substitution reactions to connect the 2,4-dichloro-6-fluorophenyl motif to a larger molecular backbone. This approach is fundamental in creating libraries of compounds for screening purposes, where the dichlorofluorophenyl group acts as a key pharmacophore. The synthesis of complex cyclitol-derived scaffolds, for example, often involves the introduction of substituted benzyl groups to create pre-organized structures for applications like metal ion complexation. aobchem.com This highlights the principle of using such building blocks to construct three-dimensional, functional molecules.

Intermediate in the Design and Generation of Halogenated Aromatic Derivatives

The precise arrangement of halogen atoms on the aromatic ring of this compound is a feature that is highly sought after in the design of specialized chemical compounds. As an intermediate, it allows for the introduction of the 2,4-dichloro-6-fluorophenyl group into various molecular targets, a common strategy in medicinal and agricultural chemistry to enhance efficacy, modulate metabolic stability, and improve target binding.

Triazoles are a critically important class of nitrogen-containing heterocycles with a wide spectrum of biological activities. springerprofessional.de The synthesis of substituted triazoles often utilizes halogenated building blocks to tune their pharmacological profiles. This compound serves as a valuable precursor for creating such derivatives. A common synthetic route involves the initial conversion of the alcohol to the corresponding 2,4-dichloro-6-fluorobenzyl halide. This halide can then be reacted with a pre-formed triazole ring or with sodium azide (B81097) to form a benzyl azide. The resulting azide is a key intermediate for the Huisgen 1,3-dipolar cycloaddition reaction with an alkyne (a "click chemistry" reaction) to regioselectively form 1,2,3-triazole derivatives.

Alternatively, the alcohol can be oxidized to an aldehyde, which can then be condensed with hydrazines and other reagents to construct 1,2,4-triazole (B32235) systems. The incorporation of the dichlorofluorophenyl moiety is particularly significant, as studies have shown that this substitution pattern in triazole derivatives can lead to potent biological activity.

In medicinal chemistry, the systematic generation of analogues is a cornerstone of drug discovery, allowing researchers to probe structure-activity relationships (SAR). This compound is an excellent starting material for creating series of halogenated analogues, particularly for heterocyclic systems like quinoxalines. Quinoxalines are bicyclic heterocycles known for a wide range of therapeutic properties, including anticancer activity. nih.gov

The standard synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govoaji.net this compound can be readily oxidized to its corresponding aldehyde, 2,4-dichloro-6-fluorobenzaldehyde (B1593027). This aldehyde is a precursor to the required 1,2-dicarbonyl species (an α-ketoaldehyde or a substituted benzil). By using this building block, chemists can efficiently synthesize quinoxaline (B1680401) derivatives bearing the specific 2,4-dichloro-6-fluorophenyl substituent, enabling detailed investigation into how this particular halogenation pattern affects biological targets.

Table 1: Synthetic Pathway from this compound to Quinoxaline Core

| Step | Transformation | Reagent Example | Intermediate/Product |

|---|---|---|---|

| 1 | Oxidation of Alcohol | Pyridinium (B92312) chlorochromate (PCC) | 2,4-Dichloro-6-fluorobenzaldehyde |

| 2 | Formation of α-Dicarbonyl | Selenium dioxide (SeO₂) oxidation of a related acetophenone (B1666503) | A phenylglyoxal (B86788) derivative |

This table presents a generalized synthetic scheme.

The development of novel herbicides and fungicides is a major focus of agrochemical research. Halogenated aromatic compounds are integral to the design of modern pesticides. The 2,4-dichloro-6-fluorophenyl unit, derived from its parent alcohol, is a key component in certain classes of agrochemically active molecules.

Specifically, research into fluorinated 1,2,4-triazole derivatives has identified compounds with significant herbicidal activity. For instance, certain triazoles have shown remarkable efficacy against broadleaf weeds like Brassica campestris. The synthesis of these potent herbicides often starts from precursors very similar in structure to this compound, underscoring its importance as a building block in this sector. The specific combination of chloro- and fluoro- substituents on the phenyl ring is often crucial for achieving the desired potency and selectivity in the resulting agrochemical product.

Catalytic and Reagent Development

Beyond its role as a structural component of a final target molecule, the principles of chemical synthesis allow for this compound to be envisioned as a starting point for the development of new catalysts and reagents.

While direct application as a catalyst is not its primary role, this compound can be a key precursor in the synthesis of ligands for metal-based catalysis or for the construction of organocatalysts. The hydroxyl group allows for covalent attachment of the 2,4-dichloro-6-fluorophenyl moiety to a larger molecular structure designed to coordinate with a metal center.

For example, the alcohol can be converted into an ether or ester that is part of a bidentate or polydentate ligand scaffold. In such a design, the ligand would chelate to a transition metal, and the electronically influential 2,4-dichloro-6-fluorophenyl group would serve to modulate the catalytic properties of the metal center. The electron-withdrawing nature of the halogen atoms can affect the Lewis acidity and redox potential of the metal, thereby tuning its reactivity and selectivity in catalytic transformations like hydrogenations, cross-coupling reactions, or polymerizations. nih.gov This strategy of ligand modification is a fundamental aspect of modern catalyst design, and versatile building blocks like this compound provide the specific electronic and steric features required for this fine-tuning.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-6-fluorobenzaldehyde |

| 2,4-dichloro-6-fluorobenzyl chloride |

| o-Phenylenediamine |

| Selenium dioxide |

| Pyridinium chlorochromate |

| Sodium azide |

Development of Specific Fluorinating or Oxidizing Reagents

The development of new reagents for fluorination and oxidation reactions is a continuous pursuit in organic chemistry, driven by the need for greater selectivity, efficiency, and safety. The structure of this compound offers intriguing possibilities for its conversion into such specialized reagents.

The primary alcohol functional group is a key reactive site. Oxidation of benzyl alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. patsnap.commdpi.comlakeland.edu The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring would likely influence the rate and selectivity of this oxidation. For instance, studies on substituted benzyl alcohols have shown that electron-withdrawing groups can retard the rate of oxidation. epa.gov This modulation of reactivity could be harnessed to develop mild oxidizing agents, where the reactivity is tempered by the electronic effects of the halogen substituents.

Conversely, the benzyl alcohol moiety could be transformed into a leaving group, which is a common strategy in the design of various reagents. For example, conversion of the alcohol to a sulfonate ester or a halide would render the benzylic carbon susceptible to nucleophilic substitution. While this is a common synthetic pathway, the specific utility of the resulting 2,4-dichloro-6-fluorobenzyl derivatives as, for example, specialized alkylating agents in complex syntheses, remains a theoretical prospect pending further research.

| Potential Reagent Type | Enabling Transformation of this compound | Theoretical Rationale |

| Mild Oxidizing Agent | Controlled oxidation of the alcohol to an aldehyde. | The electron-withdrawing substituents may moderate the reactivity of the resulting aldehyde, preventing over-oxidation. |

| Specialized Alkylating Agent | Conversion of the alcohol to a good leaving group (e.g., tosylate, mesylate, or bromide). | The unique substitution pattern could confer specific solubility or reactivity properties. |

| Precursor to a Fluorinating Agent | Multi-step conversion to a structure capable of delivering fluorine. | The halogenated aromatic ring could provide a stable scaffold for a reactive fluorine-containing group. |

Application in Materials Science

The incorporation of halogenated aromatic units into polymers and sensor molecules is a well-established strategy for tuning material properties. The distinct combination of chloro and fluoro substituents in this compound makes it a candidate for creating materials with tailored characteristics.

Synthesis of Specialty Polymers and Resins with Tuned Properties

Benzyl alcohol and its derivatives can be utilized in polymer synthesis, for instance, as initiators or chain-terminating agents in certain types of polymerization. patsnap.comnih.govmdpi.com In the context of this compound, its role could be multifaceted.

As an initiator for ring-opening polymerizations (e.g., of lactones or cyclic ethers), the alcohol group could start the growth of a polymer chain. nih.govmdpi.com The resulting polymer would have a 2,4-dichloro-6-fluorobenzyl group at one end. This end-group could impart specific properties to the final polymer, such as increased thermal stability, flame retardancy (due to the high halogen content), and altered solubility.

In the synthesis of epoxy resins, substituted benzyl alcohols can act as modifiers. They can influence the reactivity of the curing agents and reduce the viscosity of the formulation. google.com The polarity and boiling point of this compound would be key parameters in this context. While specific data for this compound is not available, its halogenation suggests a higher boiling point compared to unsubstituted benzyl alcohol, which could be advantageous in reducing volatile organic compound (VOC) emissions during curing.

Furthermore, the aromatic ring itself could be incorporated into a polymer backbone. For example, through reactions that involve the aromatic ring (e.g., electrophilic aromatic substitution, though deactivated by the halogens) or by converting the alcohol to another functional group suitable for polymerization (e.g., an amine or an isocyanate), polymers with the 2,4-dichloro-6-fluorophenyl moiety as a repeating unit could be synthesized. These polymers would be expected to exhibit enhanced chemical resistance and hydrophobicity.

| Potential Role in Polymer Synthesis | Mechanism of Incorporation | Anticipated Property Enhancement |

| Polymer Chain Initiator | Ring-opening polymerization of cyclic monomers. | Introduction of a halogen-rich end-group, potentially improving thermal stability and flame retardancy. |

| Epoxy Resin Modifier | Addition to epoxy-hardener formulations. | Modification of viscosity and curing characteristics; potential reduction in flammability. |

| Monomer for Polycondensation | Conversion to a difunctional monomer and subsequent polymerization. | Creation of polymers with high halogen content, leading to enhanced chemical resistance and hydrophobicity. |

Development of Fluorescent Probes and Chemical Sensors for Research Applications

The development of fluorescent probes and chemical sensors often relies on the synthesis of molecules where a recognition event modulates a fluorescent signal. Fluorinated and chlorinated aromatic compounds can play a role in the construction of such probes. google.com

The 2,4-dichloro-6-fluorophenyl group could serve as a structural component of a larger sensor molecule. The electronic properties of the halogen substituents can influence the photophysical properties (absorption and emission wavelengths, quantum yield) of a nearby fluorophore. While not fluorescent on its own, its incorporation into a fluorescent system could be used to fine-tune the sensor's response.

For instance, a sensor could be designed where the binding of an analyte near the 2,4-dichloro-6-fluorophenyl moiety alters the local environment, leading to a change in the fluorescence of a linked fluorophore. The hydrophobicity imparted by the halogen atoms could also be exploited for sensing applications in non-aqueous environments or for the detection of nonpolar analytes.

In the field of chemical sensors, phenolic compounds and their derivatives are used in the development of electrochemical and optical sensors. nih.govmdpi.com While this compound is not a phenol, its aromatic structure with a hydroxyl group is a related motif. One could envision its use as a precursor to more complex sensor molecules. For example, it could be immobilized on a surface (e.g., through the alcohol group) to create a sensing layer. The interaction of this layer with target analytes could be detected by various transduction methods. However, without specific research, these applications remain in the realm of chemical possibility.

| Potential Application in Sensing | Proposed Mechanism | Key Features Conferred by the Moiety |

| Component of a Fluorescent Probe | Covalent attachment to a fluorophore. | Modulation of the fluorophore's electronic environment; tuning of photophysical properties. |

| Precursor for a Sensor Surface | Immobilization onto a solid support via the alcohol group. | Creation of a hydrophobic and chemically stable sensing interface. |

| Building Block for a Receptor Molecule | Incorporation into a larger molecule designed to bind a specific analyte. | The specific arrangement of halogens could contribute to selective binding interactions. |

This compound represents a chemical entity with a range of potential applications stemming from its unique combination of functional groups. While direct, published evidence for its use in the development of specific fluorinating or oxidizing reagents, specialty polymers, and fluorescent sensors is currently scarce, a theoretical analysis based on fundamental chemical principles suggests its promise as a versatile building block. The interplay of the reactive alcohol group and the electronically influential halogen substituents on the aromatic ring provides a platform for the synthesis of molecules with finely tuned properties. Future research into the reactivity and applications of this compound could unlock its potential and contribute to the advancement of materials science and chemical synthesis.

Environmental Transformation and Mechanistic Degradation Pathways of 2,4 Dichloro 6 Fluorobenzyl Alcohol

Abiotic Degradation Mechanisms

Photodegradation Pathways and Influence of UV Irradiation

No studies were found that specifically investigate the photodegradation of 2,4-dichloro-6-fluorobenzyl alcohol. Research on other aromatic compounds suggests that UV irradiation could potentially lead to the cleavage of the carbon-halogen bonds or the transformation of the alcohol group, but the specific products and rates for this compound are unknown.

Hydrolytic Stability and Identification of Transformation Products

There is no available information on the hydrolytic stability of this compound. The stability of the carbon-fluorine bond is generally high, but the presence of two chlorine atoms and a benzyl (B1604629) alcohol moiety could influence its susceptibility to hydrolysis under various environmental pH conditions. Without experimental data, its transformation products via hydrolysis remain unidentified.

Biotic Degradation Mechanisms

Microbial Degradation Pathways and Identification of Microbial Metabolites

No research has been published detailing the microbial degradation of this compound. The microbial pathways for the breakdown of chlorinated aromatic compounds often involve dioxygenase enzymes that can initiate ring cleavage. However, the presence and position of the fluorine atom could significantly hinder or alter these pathways. Consequently, no microbial metabolites of this compound have been identified.

Role of Biocatalytic Enzymes in Environmental Fate

The specific biocatalytic enzymes involved in the environmental fate of this compound have not been studied. While enzymes such as dehydrogenases and monooxygenases are known to act on benzyl alcohols and halogenated aromatics respectively, their activity and specificity towards this particular substrate are unknown.

Persistence and Environmental Mobility Considerations (mechanistic aspects)

The environmental persistence and mobility of this compound are governed by a variety of physicochemical properties and environmental factors. While specific data for this compound is scarce, its behavior can be inferred from studies on structurally similar halogenated aromatic compounds. The presence of chlorine and fluorine atoms on the benzene (B151609) ring, along with the alcohol functional group, dictates its reactivity and distribution in the environment.

Factors Influencing Degradation Rates in Different Environmental Compartments

The degradation of this compound in the environment is a complex process influenced by a combination of biotic and abiotic factors that vary across different environmental compartments such as soil, water, and air.

In Soil: The fate of this compound in soil is expected to be influenced by microbial activity, soil composition, pH, and moisture content. The organic carbon content of the soil can significantly affect its mobility through adsorption.

Microbial Degradation: The primary mechanism for the breakdown of many halogenated aromatic compounds in soil is microbial degradation. Bacteria, particularly species of Pseudomonas, have been shown to degrade fluorinated and chlorinated aromatic compounds. jseb.jpnih.govnih.gov The degradation process often involves initial oxidation of the benzyl alcohol group to an aldehyde and then a carboxylic acid, forming 2,4-dichloro-6-fluorobenzoic acid. Subsequent steps would likely involve dioxygenase-catalyzed ring cleavage. nih.gov The rate of degradation is dependent on the presence of adapted microbial populations.

Adsorption: The presence of chlorine and fluorine atoms increases the hydrophobicity of the molecule, which may lead to its adsorption onto soil organic matter. This can reduce its bioavailability for microbial degradation and its mobility in the soil column.

pH and Moisture: Soil pH can influence the rate of both microbial and abiotic degradation processes. Moisture content is crucial for microbial activity and can also affect the transport of the compound within the soil.

In Water: In aquatic environments, the degradation of this compound is likely to be influenced by photolysis, hydrolysis, and microbial activity.

Photolysis: Aromatic compounds can undergo photodegradation when exposed to sunlight. While specific data for this compound is unavailable, related compounds like benzyl chloride are known to be susceptible to hydrolysis. nih.gov The presence of halogen atoms may influence the rate and products of photolysis.

Hydrolysis: The benzyl alcohol functional group is generally stable to hydrolysis under neutral pH conditions. However, under certain conditions, transformation to other functional groups could occur.

Microbial Degradation: As in soil, aquatic microorganisms can play a significant role in the degradation of this compound. The availability of nutrients and oxygen will be critical factors. In anaerobic aquatic sediments, reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, could be a potential degradation pathway. nih.gov

In Air: The atmospheric fate of this compound, should it volatilize, would be determined by its reaction with photochemically produced radicals.